molecular formula C16H25N7O7 B12536780 Glycyl-L-histidyl-L-seryl-L-glutamine CAS No. 672941-73-0

Glycyl-L-histidyl-L-seryl-L-glutamine

Cat. No.: B12536780
CAS No.: 672941-73-0
M. Wt: 427.41 g/mol
InChI Key: MVLHPXWHFLGLTR-DCAQKATOSA-N
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Description

Glycyl-L-histidyl-L-seryl-L-glutamine is a tetrapeptide comprising glycine (Gly), L-histidine (His), L-serine (Ser), and L-glutamine (Gln). Tetrapeptides often play roles in cell signaling, enzymatic processes, and therapeutic applications due to their stability and receptor-binding capabilities. For example, peptides containing histidine (e.g., glycylhistidyllysine) demonstrate chemotactic activity , while glutamine-containing peptides like L-alanyl-L-glutamine are used clinically for improved bioavailability .

Properties

CAS No.

672941-73-0

Molecular Formula

C16H25N7O7

Molecular Weight

427.41 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H25N7O7/c17-4-13(26)21-10(3-8-5-19-7-20-8)14(27)23-11(6-24)15(28)22-9(16(29)30)1-2-12(18)25/h5,7,9-11,24H,1-4,6,17H2,(H2,18,25)(H,19,20)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10-,11-/m0/s1

InChI Key

MVLHPXWHFLGLTR-DCAQKATOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-L-seryl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycyl-L-histidyl-L-seryl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-L-seryl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence cellular signaling pathways, protein synthesis, or enzymatic activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Profiles

Compound Sequence Molecular Weight (g/mol) Key Features
This compound Gly-His-Ser-Gln ~452.43* Tetrapeptide with His/Ser/Gln
Glycylhistidyllysine (GHK) Gly-His-Lys ~337.35 Tripeptide with chemotactic activity
Valylglycylserylglutamic acid Val-Gly-Ser-Glu ~463.45 Lower chemoattractant activity
L-Alanyl-L-glutamine Ala-Gln 217.22 Clinically stable dipeptide
Glycylglycyl-L-glutamine Gly-Gly-Gln 260.25 Used in pharmaceutical research

*Calculated based on constituent amino acids (Gly: 75.07, His: 155.16, Ser: 105.09, Gln: 146.15).

Key Findings and Implications

Structural Influence on Function : Histidine-containing peptides (e.g., GHK) show strong chemotactic activity, suggesting this compound may share similar properties due to its His residue .

Research Gaps : Direct studies on this compound are needed to elucidate its pharmacokinetics, toxicity, and specific biological roles.

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